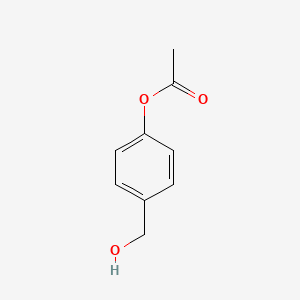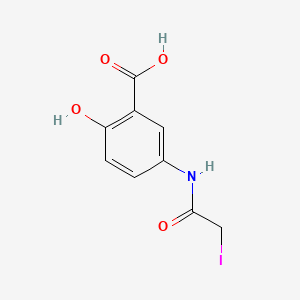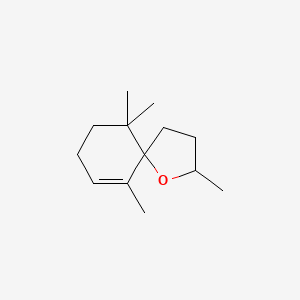
Theaspirane
描述
Theaspirane, also known as Orspirane, is a spiro-ether . It is present in natural tea and exhibits complex odor characteristics of minty, woody, fruity, camphoraceous, and fresh green herbal notes . It is mainly used as a flavoring ingredient and is also applicable to high-end perfumery .
Synthesis Analysis
Theaspirane has been synthesized from β-ionone through dihydro-β-ionol . When two equivalents of aluminium chloride hexahydrate (AlCl3·6H2O) are present in sodium-ammonia reduction, β-ionone can be efficiently reduced to dihydro-β-ionol . The bromination of dihydro-β-ionol using cupric bromide, followed by dehydrobromination in the presence of calcium carbonate, affords a mixture of (E)-theaspirane and (Z)-theaspirane .Molecular Structure Analysis
Theaspirane has a molecular formula of C13H22O . Its IUPAC Standard InChI is InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 . The structure is also available as a 2D Mol file .Physical And Chemical Properties Analysis
Theaspirane has a molecular weight of 194.313 Da . It is a volatile organic compound, making it relevant in the flavor and fragrance industry .科学研究应用
Food and Beverage Industry
Theaspirane is a naturally occurring substance found in various fruits and beverages. It has been identified in raspberry , yellow passion fruit , and tea . This compound contributes to the unique flavors of these products, making it a valuable ingredient in the food and beverage industry.
Fragrance Industry
Theaspirane is appreciated as a fragrance ingredient . It occurs in a minute amount in various essential oils such as raspberry oil and passionfruit oil . Its unique aroma can enhance the scent profile of various perfumes and cosmetic products.
Chemical Synthesis
Theaspirane can be synthesized from β-ionone through dihydro-β-ionol . This synthesis process is significant for the production of Theaspirane in large quantities for various applications.
Biotransformation Studies
Theaspirane has been used in biotransformation studies involving fungal species . These studies aim to understand how fungi can transform apocarotenoids like Theaspirane, which could lead to the development of new biotechnological applications.
Flavor and Fragrance Component Manufacturing
Theaspirane is a relevant flavor and fragrance component . Its manufacturing represents an important economic resource for chemical companies .
Enzyme, Biocatalysis and Chemical Biology Research
Theaspirane is used in research related to enzymes, biocatalysis, and chemical biology . Its structure and properties make it a suitable candidate for various biochemical studies.
安全和危害
Theaspirane is classified as a combustible liquid (Category 4, H227) according to the Safety Data Sheet provided by Sigma-Aldrich . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is advised to wear protective gloves, protective clothing, eye protection, and face protection .
未来方向
Theaspirane’s dominant note is fruity, berry, damson and is especially well suited to berry and tea flavors . Its minor note is distinctly camphoraceous and demands much more care in use . These notes are not very complementary, but the dominant note is so interesting and valuable that it is well worth taking the trouble to find ways to use this raw material to advantage . Theaspirane is also applicable to high-end perfumery .
作用机制
Target of Action
Theaspirane, also known as 2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene , is a naturally occurring compound found in various essential oils such as raspberry oil and passion fruit oil . It is primarily used as a flavoring ingredient and in high-end perfumery . .
Biochemical Pathways
Theaspirane is a norisoprenoid , a class of compounds derived from carotenoids Norisoprenoids are known to play a role in the aroma of various fruits and beverages.
Result of Action
Theaspirane is known for its complex odor characteristics, which include minty, woody, fruity, camphoraceous, and fresh green herbal notes . These characteristics make it a valuable ingredient in the flavor and fragrance industry.
属性
IUPAC Name |
2,6,6,10-tetramethyl-1-oxaspiro[4.5]dec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O/c1-10-6-5-8-12(3,4)13(10)9-7-11(2)14-13/h6,11H,5,7-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUZHTWCNKINPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(O1)C(=CCCC2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047055 | |
| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid | |
| Record name | Theaspirane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
68.00 to 72.00 °C. @ 3.00 mm Hg | |
| Record name | Theaspirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water, soluble in fats, soluble (in ethanol) | |
| Record name | Theaspirane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.926-0.958 | |
| Record name | Theaspirane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1247/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
36431-72-8 | |
| Record name | Theaspirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36431-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Theaspirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036431728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxaspiro[4.5]dec-6-ene, 2,6,10,10-tetramethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10,10-Tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.195 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Theaspirane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036823 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is theaspirane and where is it found?
A1: Theaspirane is a naturally occurring spiro ether compound found in various plants, including raspberries, yellow passion fruit, tea, and certain varieties of hops and apples. [, , ] It contributes to the characteristic aroma of these plants. [, , ]
Q2: What kind of aroma does theaspirane possess?
A2: Theaspirane is known to impart a fruity aroma, often described as blackcurrant-like. [, ] Interestingly, the perception of its aroma can be influenced by modifications to its structure. [, ]
Q3: Which other plants are known to contain theaspirane and its derivatives?
A3: Besides those mentioned above, theaspirane and its derivatives have been identified in Osmanthus absolute, quince fruit, blue-colored hybrid tea roses, starfruit, and purple starthistle. [, , , , ] Notably, cis- and trans-theaspirane were reported for the first time in a species of Compositae (purple starthistle). []
Q4: How does the aroma of theaspirane compare to its structural analogs?
A4: The rigidity of theaspirane's structure contributes to its strong camphoraceous odor. Increasing the molecule's flexibility, either by expanding the ring size or introducing alkyl substitutions at the C-2 position, results in a shift towards weaker, woodier, and more floral notes. [, ]
Q5: What is known about the biosynthesis of theaspirane in plants?
A5: Research suggests that 4-hydroxy-7,8-dihydro-β-ionol acts as a natural precursor to theaspiranes A and B in quince fruit (Cydonia oblonga, Mill.). []
Q6: Can theaspirane degrade, and if so, what are the products?
A6: Yes, theaspirane can undergo degradation, particularly under oxidative conditions. In model oxidized systems and in beverages like beer, theaspirane degradation leads to compounds like 4-hydroxy-7,8-dihydro-β-ionone, 6-hydroxy-7,8-dihydro-α-ionone, dihydrodehydro-β-ionone, monoepoxides, and a derived alcohol. [, ]
Q7: Are any of these degradation products significant in terms of aroma?
A7: Yes, 4-hydroxy-7,8-dihydro-β-ionone, a hydrolysis product of dihydrodehydro-β-ionone, exhibits a strong "grenadine" aroma, while dihydrodehydro-β-ionone itself contributes a pleasant "Sauternes-like" aroma. [, ]
Q8: What are some of the methods used to synthesize theaspirane?
A9: Several synthetic routes to theaspirane have been developed, with many starting from β-ionone. [] Key steps often involve epoxidation, cyclization, and dehydration reactions. [, ]
Q9: Are there alternative starting materials for theaspirane synthesis?
A10: Yes, α-ionone can also be utilized as a starting material for the synthesis of edulans and theaspiranes. []
Q10: Can the chirality of theaspirane be controlled during synthesis?
A11: Yes, enantioselective synthesis methods have been developed to produce optically pure isomers of theaspirane. [] This is particularly relevant for flavor and fragrance applications, as different enantiomers may possess different sensory properties.
Q11: How has multidimensional gas chromatography-mass spectrometry (MDGC-MS) been applied in theaspirane research?
A12: MDGC-MS has been crucial in determining the enantiomeric distribution of theaspiranes in various plant tissues. By utilizing a chiral column after initial separation on an achiral column, this technique allows for the identification and quantification of individual enantiomers, even in complex mixtures. []
Q12: Does theaspirane have any known biological activity?
A13: Research suggests that theaspirane, along with other compounds like paeonol and linalool, exhibits antimicrobial activity against Fusarium oxysporum, a fungus responsible for Fusarium wilt disease in plants. []
Q13: Are there any potential applications of theaspirane based on its biological activity?
A14: The antimicrobial properties of theaspirane against F. oxysporum suggest its potential use as a natural antifungal agent for agricultural applications. [] Further research is needed to fully explore this potential.
Q14: What is the role of theaspirane in attracting the banana weevil?
A15: (2R,5S)-theaspirane has been identified as the primary kairomone released by senesced banana leaves, attracting the banana weevil (Cosmopolites sordidus). This finding has significant implications for developing new, environmentally friendly pest management strategies for banana plantations. []
Q15: Are there any potential applications of theaspirane in pest management?
A16: The identification of (2R,5S)-theaspirane as a potent attractant for the banana weevil presents an opportunity to develop traps for monitoring and controlling this pest. The use of such traps could minimize the reliance on synthetic pesticides, promoting more sustainable agricultural practices. []
Q16: What are some areas where further research on theaspirane is needed?
A16: Further investigation is warranted in exploring the full potential of theaspirane and its derivatives, including:
- Detailed Structure-Activity Relationship (SAR) studies: A comprehensive understanding of how structural modifications influence the aroma, stability, and biological activity of theaspirane will enable the design of novel analogs with tailored properties. [, , ]
- Biotransformation and metabolic pathways: Investigating the biotransformation of theaspirane by various organisms, including fungi, can lead to the discovery of novel derivatives with potentially valuable properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



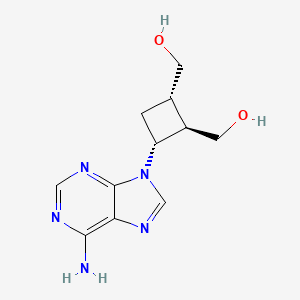
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)
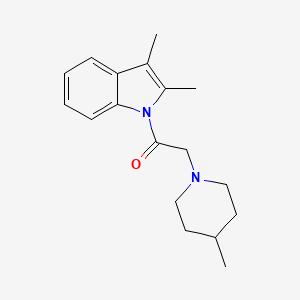
![N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide](/img/structure/B1216318.png)
![(5S,5aR,8aR)-5-[(7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B1216319.png)
![N-[(2,3-dimethoxyphenyl)methyl]-4-(4-methyl-1-piperidinyl)aniline](/img/structure/B1216321.png)
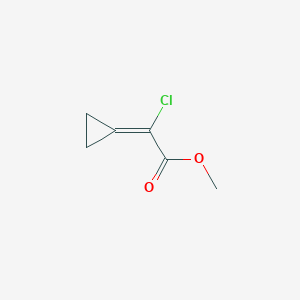
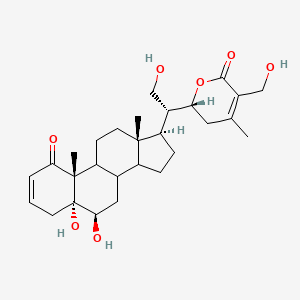
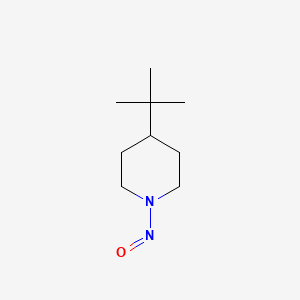

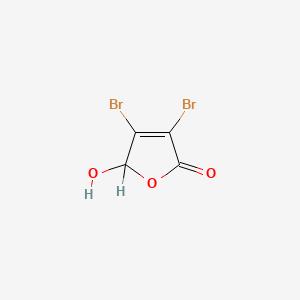
![5,6-Dichlorobenzo[d][1,3]dioxole](/img/structure/B1216330.png)
